(2,5-DIMETHYL-3-FURYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
Overview
Description
(2,5-DIMETHYL-3-FURYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C18H22N2O3 It is characterized by the presence of a furan ring substituted with dimethyl groups and a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-DIMETHYL-3-FURYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.
Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the furan ring.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be attached to the piperazine ring through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,5-DIMETHYL-3-FURYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can yield dihydrofuran derivatives.
Scientific Research Applications
(2,5-DIMETHYL-3-FURYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of (2,5-DIMETHYL-3-FURYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2,5-DIMETHYL-3-FURYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
(2,5-DIMETHYL-3-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE: This compound has a fluorobenzyl group instead of a methoxyphenyl group.
Uniqueness
(2,5-DIMETHYL-3-FURYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-12-17(14(2)23-13)18(21)20-10-8-19(9-11-20)15-4-6-16(22-3)7-5-15/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKOIFIMUZGKBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321596 | |
Record name | (2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49718469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877983-62-5 | |
Record name | (2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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